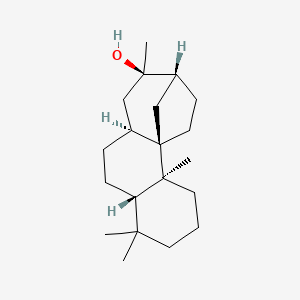

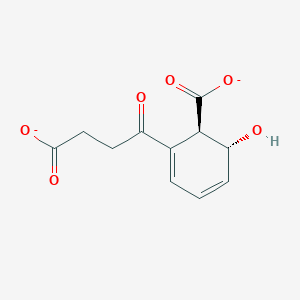

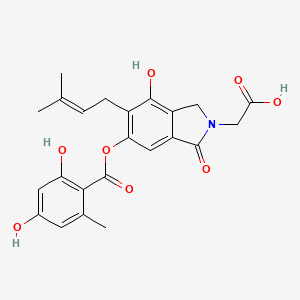

alpha-D-glucosyl-(1->4)-aldehydo-D-mannose

カタログ番号 B1262498

分子量: 342.3 g/mol

InChIキー: DKXNBNKWCZZMJT-BBFNFCGLSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

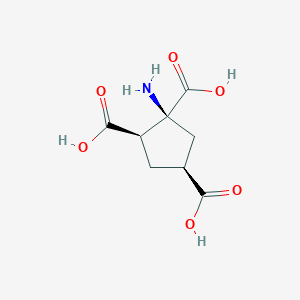

Alpha-D-glucosyl-(1->4)-aldehydo-D-mannose is a D-glucopyranosyl-(1->4)-aldehydo-D-mannose.

科学的研究の応用

Enzymatic Synthesis and Structural Analysis

- In the synthesis of a glucomannan, enzyme activities utilizing GDP-α-D-mannose and GDP-α-D-glucose as substrates were studied. The presence of both substrates led to the formation of a β-(1→4)-linked glucomannan, demonstrating a cooperative enzymatic process (Heller & Villemez, 1972).

Oligosaccharide Formation in Microorganisms

- Research on Escherichia coli O9 antigen synthesis showed that α-glucosyldiphosphomoraprenol, a monosaccharide derivative, acted as a mannose acceptor in the biosynthesis of this antigen, highlighting the significance of such glycosidic linkages in microbial polysaccharide structures (Jann et al., 1985).

Inhibitor Studies in Glycosidase Action

- The α-glucosidase inhibitor bromoconduritol was found to inhibit the trimming of glucose residues from precursor oligosaccharides in cells and microsomal preparations, indicating a role of such sugar derivatives in oligosaccharide processing (Datema et al., 1982).

Glycoprotein Biosynthesis and Processing

- Studies on endomannosidase inhibitors revealed insights into the processing of N-linked carbohydrate units in glycoprotein biosynthesis. The modification of the disaccharide product Glc α 1→3Man led to effective inhibition, underlining the importance of such glycosyl linkages in cellular processing pathways (Hiraizumi et al., 1993).

Affinity Adsorbents and Glycoprotein Interactions

- A study on the synthesis of affinity adsorbents for glycoproteins identified a ligand selective for the mannose moiety, based on a triazine scaffold bis-substituted with 5-aminoindan. This research emphasizes the significance of specific sugar moieties, including mannose, in glycoprotein interactions (Palanisamy et al., 2000).

Structural Diversity in Natural Polysaccharides

- An unusual glucomannan from Tornabenia intricata was studied, showcasing the structural diversity and complexity in natural polysaccharides. This glucomannan consisted of a (1→6)-linked α-D-Manp main-chain with various side chains, including α-D-Glcp units (Teixeira et al., 1992).

特性

製品名 |

alpha-D-glucosyl-(1->4)-aldehydo-D-mannose |

|---|---|

分子式 |

C12H22O11 |

分子量 |

342.3 g/mol |

IUPAC名 |

(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 |

InChIキー |

DKXNBNKWCZZMJT-BBFNFCGLSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![ethyl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B1262416.png)

![2-Hydroxy-alpha-[2-(2-hydroxybenzylamino)ethylamino]benzeneacetic acid](/img/structure/B1262429.png)